molecular formula C15H18BrNO2 B13718565 1'-Boc-7'-bromospiro[cyclopropane-1,3'-indoline]

1'-Boc-7'-bromospiro[cyclopropane-1,3'-indoline]

Cat. No.: B13718565
M. Wt: 324.21 g/mol
InChI Key: QCQDLKOLNFPITE-UHFFFAOYSA-N
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Description

1’-Boc-7’-bromospiro[cyclopropane-1,3’-indoline] is a complex organic compound characterized by its unique spirocyclic structure The compound features a bromine atom and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for its reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Boc-7’-bromospiro[cyclopropane-1,3’-indoline] typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the spirocyclic core through a cyclopropanation reaction, followed by the introduction of the bromine atom via a halogenation reaction. The Boc protecting group is then added to the indoline nitrogen to enhance the compound’s stability and facilitate further chemical modifications.

Industrial Production Methods

While specific industrial production methods for 1’-Boc-7’-bromospiro[cyclopropane-1,3’-indoline] are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1’-Boc-7’-bromospiro[cyclopropane-1,3’-indoline] undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to introduce functional groups like hydroxyl or carbonyl, and reduction to remove the bromine atom or reduce other functional groups.

    Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

1’-Boc-7’-bromospiro[cyclopropane-1,3’-indoline] has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for synthesizing potential drug candidates, particularly those targeting neurological disorders and cancer.

    Material Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studying enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 1’-Boc-7’-bromospiro[cyclopropane-1,3’-indoline] exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure and Boc protecting group play crucial roles in determining the compound’s binding affinity and selectivity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    7’-Bromospiro[cyclopropane-1,3’-indoline]: Lacks the Boc protecting group, making it less stable but more reactive.

    5’-Bromospiro[cyclopropane-1,3’-indoline]: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.

    Spiro[cyclopropane-1,3’-indoline]: Without the bromine atom, it serves as a precursor for various derivatives.

Uniqueness

1’-Boc-7’-bromospiro[cyclopropane-1,3’-indoline] is unique due to the presence of both the Boc protecting group and the bromine atom. This combination enhances the compound’s stability and allows for selective chemical modifications, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

Molecular Formula

C15H18BrNO2

Molecular Weight

324.21 g/mol

IUPAC Name

tert-butyl 7-bromospiro[2H-indole-3,1'-cyclopropane]-1-carboxylate

InChI

InChI=1S/C15H18BrNO2/c1-14(2,3)19-13(18)17-9-15(7-8-15)10-5-4-6-11(16)12(10)17/h4-6H,7-9H2,1-3H3

InChI Key

QCQDLKOLNFPITE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)C3=C1C(=CC=C3)Br

Origin of Product

United States

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